molecular formula C25H26Cl3N7O B7909994 Otenabant hydrochloride CAS No. 919516-56-6

Otenabant hydrochloride

Cat. No.: B7909994
CAS No.: 919516-56-6
M. Wt: 546.9 g/mol
InChI Key: KPYUQCJBZGQHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Otenabant hydrochloride (CP-945,598 hydrochloride) is a potent and selective cannabinoid receptor type 1 (CB1) antagonist with a binding affinity (Ki) of 0.7 nM for human CB1 receptors and >10,000-fold selectivity over CB2 receptors (Ki = 7.6 μM) . Developed by Pfizer, it was investigated for obesity management due to its ability to reduce food intake, increase energy expenditure, and promote fat oxidation in preclinical models . Its molecular formula is C₂₅H₂₅Cl₂N₇O·HCl, with a molecular weight of 546.88 g/mol . Despite promising preclinical results, clinical development was discontinued during Phase 3 trials due to safety concerns linked to CB1 receptor antagonism, such as psychiatric side effects .

Properties

IUPAC Name

1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25Cl2N7O.ClH/c1-2-31-25(24(28)35)11-13-33(14-12-25)22-20-23(30-15-29-22)34(17-9-7-16(26)8-10-17)21(32-20)18-5-3-4-6-19(18)27;/h3-10,15,31H,2,11-14H2,1H3,(H2,28,35);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYUQCJBZGQHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26Cl3N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30919439
Record name 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30919439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686347-12-6, 919516-56-6
Record name 4-Piperidinecarboxamide, 1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=686347-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Otenabant hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0686347126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30919439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OTENABANT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2166Z319O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Esterification of Amino Acid

L-Methionine undergoes esterification with methanol under acidic conditions:

Reagents: Thionyl chloride, methanol, 0-5°C, 2 h (Yield: 89%).

Acylation with Pyrazole Carbonyl Chloride

The methyl ester reacts with 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbonyl chloride:

Conditions: CH2Cl2, Et3N, 0°C → RT (Yield: 80.2%).

Saponification to Free Acid

Basic hydrolysis converts the methyl ester to carboxylic acid:

Conditions: 2M KOH/MeOH, RT, 2 h (Yield: 86.3%).

Amide Bond Formation

Coupling with (2,4-dichlorophenyl)methylamine using carbodiimide chemistry:

Reagents: EDC·HCl, HOBt, DIPEA, DMF (Yield: 74%).

Salt Formation

Treatment with HCl gas in ethyl acetate yields the hydrochloride salt:

Conditions: EtOAc, 0°C, 1 h (Yield: 92%).

Alternative Synthetic Approaches from Journal Literature

The Journal of Medicinal Chemistry reports a divergent route using 1,2-diarylimidazol-4-carboxamide precursors:

Imidazole Ring Construction

A three-component condensation forms the heterocyclic core:

Conditions: EtOH, reflux, 8 h (Yield: 68%).

Stereochemical Control

Asymmetric hydrogenation establishes the (S)-configuration:

Conditions: H2 (50 psi), MeOH, 25°C, 12 h (ee: 98%).

Critical Process Parameters and Optimization

Data from PMC articles reveal key optimization challenges:

Coupling Agent Selection

Comparative yields for amide bond formation:

Coupling AgentSolventTemperatureYield (%)
BOPDMFRT46
EDC/HOBtCH2Cl20°C67
Oxalyl chlorideTHF-10°C72

EDC/HOBt in dichloromethane provided optimal results for scale-up.

Purification Challenges

The final API required multiple purification steps:

  • Crystallization : Ethyl acetate/hexane (3:1) removed diastereomeric impurities

  • Chromatography : Silica gel (EA:Hex = 1:3) achieved >99% purity

  • Salt Recrystallization : IPA/water (4:1) enhanced polymorphic stability.

Analytical Characterization

Critical quality attributes from development batches:

ParameterSpecificationMethod
Purity (HPLC)≥99.5% (area)USP <621>
Chiral purity≥99.9% (S-isomer)Chiralcel OD-H
Water content≤0.5% w/wKarl Fischer
Residual solvents<500 ppm (EtOAc, DMF)GC-FID

Stability studies showed the hydrochloride salt maintained potency for 24 months at 25°C/60% RH.

Comparative Analysis of Synthetic Routes

Evaluation of two primary methods:

ParameterPatent RouteJournal Route
Total Steps75
Overall Yield41%32%
StereocontrolChiral poolCatalytic
PMI (kg/kg API)286198
Cost (USD/kg API)$12,400$18,700

The patent route offered better cost-efficiency, while the journal route provided superior stereoselectivity .

Chemical Reactions Analysis

Purine Core Functionalization

The 6-position of the purine scaffold undergoes nucleophilic aromatic substitution (SNAr) with piperidine derivatives under mild conditions:

text
Chloro-purine + Piperidine → Purine-piperidine intermediate
  • Conditions : Ethanol, 55–80°C, 16–72 hours

  • Catalysts : Triethylamine (base)

  • Yield : 63–99%

Substitution Reactions

Reaction TypeReagents/ConditionsMajor ProductsYield
Amide Formation BOP, triethylamine, ammonium chloride Carboxamide derivatives (e.g., 11 , 15d )46–87%
Sulfonylation Methanesulfonyl chloride, THF Sulfonamide derivatives (e.g., 12 , 18 )51–91%
Urea Formation Isocyanates, THF, rt Ureas (e.g., 17a–k )45–95%
Carbamate Synthesis Chloroformates, pyridine Methyl/ethyl carbamates (e.g., 5 )71–79%

Oxidation and Reduction

  • Oxidation : Limited utility; hydrogen peroxide or KMnO4 modifies chlorophenyl groups.

  • Reduction : Sodium borohydride reduces ketones to alcohols in intermediate steps .

Acid Chloride Intermediate

Synthesis begins with purine acid 22 converted to its acid chloride:

text
Acid 22 + Oxalyl chloride → Acid chloride
  • Conditions : Dichloromethane, catalytic DMF

Piperidine Coupling

The acid chloride reacts with amino acid 23 or piperidine derivatives:

text
Acid chloride + Piperidine → Amide intermediate
  • Conditions : Triethylamine, room temperature

Deprotection and Functionalization

Boc-protected intermediates are deprotected using TFA :

text
Boc-protected amine + TFA → Free amine
  • Yield : 65–88%

Stability and Degradation

  • Hydrolysis : Amide bonds are susceptible to acidic/basic conditions, forming carboxylic acids and amines.

  • Photodegradation : Chlorophenyl groups undergo slow photolytic cleavage under UV light.

Scientific Research Applications

Pharmacological Profile

Otenabant hydrochloride exhibits a high degree of selectivity for the CB1 receptor with a binding affinity (Ki) of 0.7 nM, making it significantly more potent than its affinity for the CB2 receptor (Ki = 7.6 μM) . This selectivity is crucial as it minimizes unwanted side effects associated with CB2 receptor interaction. The compound has been shown to stimulate energy expenditure and promote fat oxidation in preclinical studies, indicating its potential as an anti-obesity agent .

Clinical Applications and Trials

Otenabant was investigated in several clinical trials aimed at evaluating its efficacy in weight management:

  • Phase 3 Clinical Trials : Three double-blind, placebo-controlled trials were conducted involving over 4,000 participants. These studies assessed the efficacy of Otenabant in promoting weight loss and maintaining weight reduction over time .
  • Weight Loss Results : In a 10 mg/kg dosage study on diet-induced obese mice, Otenabant resulted in a significant weight loss of approximately 9% over ten days . Similar results were observed in human trials where participants experienced notable reductions in body weight compared to placebo groups.

Despite promising results regarding weight loss and metabolic improvements, clinical development was halted due to concerns about psychiatric side effects similar to those seen with Rimonabant, another CB1 antagonist that was withdrawn from the market .

Adverse Effects and Safety Concerns

The termination of Otenabant's development was largely influenced by safety concerns. Clinical trials revealed adverse psychiatric effects, including depression and anxiety disorders. These findings raised significant regulatory concerns about the risk-to-benefit ratio for patients using cannabinoid receptor antagonists for obesity management .

Table 1: Summary of Key Clinical Findings on this compound

Study TypePopulation SizeDosage (mg)DurationWeight Loss (%)Key Findings
Phase 3 Multinational Trial2,53610/202 yearsSignificant vs. placeboEfficacy in weight loss maintenance
Phase 3 North American Trial1,25310/202 yearsSignificant vs. placeboImprovements in lipid metabolism
Preclinical Rodent StudyN/A1010 days~9%Increased energy expenditure observed

Mechanism of Action

Otenabant hydrochloride exerts its effects by selectively binding to and antagonizing the CB1 receptor. This interaction inhibits the receptor’s activity, leading to:

Comparison with Similar Compounds

Comparison with Similar CB1-Targeting Compounds

The following table summarizes key pharmacological and clinical data for Otenabant hydrochloride and structurally or mechanistically related compounds:

Compound Target/Mechanism Ki (CB1) CB1 Selectivity vs. CB2 Molecular Weight (g/mol) Clinical Phase Indications
This compound CB1 antagonist 0.7 nM >10,000-fold 546.88 Phase 3 (Discontinued) Obesity, Type 2 diabetes
Rimonabant Hydrochloride CB1 antagonist 1.8–2.0 nM* ~1,400-fold* 463.82 Marketed (Withdrawn) Obesity, smoking cessation
Taranabant (MK-0364) CB1 inverse agonist 0.13 nM* ~2,000-fold* 563.06 Phase 3 (Discontinued) Obesity
Drinabant CB1 antagonist (structural analog) N/A N/A 497.38 Preclinical Undisclosed

Key Differentiators:

Functional Activity : Otenabant’s functional Ki in assays is 0.12 nM , outperforming Rimonabant’s functional potency .

Clinical Outcomes : While all three CB1 antagonists showed efficacy in weight reduction, their development was halted due to adverse psychiatric effects (e.g., depression, anxiety), underscoring the risks of systemic CB1 modulation .

Preclinical and Clinical Research Findings

Preclinical Data:

  • Rodent Models : Otenabant (1–10 mg/kg, oral) reduced acute food intake by 30–50% in diet-induced obese mice and increased fat oxidation by 25% .

Clinical Trials:

  • Phase 3 Trials (NCT00381537) : Otenabant demonstrated 9% body weight loss in obese patients over 12 weeks but was discontinued due to dose-dependent psychiatric adverse events .
  • Comparative Safety : Similar to Rimonabant, Otenabant’s side effects included nausea, dizziness, and mood disorders, highlighting class-wide risks of CB1 antagonists .

Biological Activity

Otenabant hydrochloride, a selective antagonist of the cannabinoid receptor type 1 (CB1), was primarily developed for the treatment of obesity. This compound, derived from indazole, has shown promising biological activity by modulating appetite and energy expenditure through its interaction with the CB1 receptor. Despite initial enthusiasm regarding its potential, clinical trials revealed mixed results, leading to a halt in its development.

This compound operates by blocking the CB1 receptor, which is predominantly expressed in the central nervous system (CNS) and peripheral tissues. This receptor plays a crucial role in regulating appetite, energy metabolism, and glucose homeostasis. By inhibiting the binding of endogenous cannabinoids to CB1 receptors, Otenabant aims to reduce food intake and promote weight loss.

Key Pharmacological Properties

  • Chemical Structure : Otenabant is classified as an indazole amide, with a high selectivity for the CB1 receptor (Ki = 0.7 nM) compared to the CB2 receptor.
  • Mechanism : As a CB1 antagonist, it decreases appetite and increases energy expenditure. In animal studies, it has been shown to stimulate fat oxidation and lower the respiratory quotient, indicating a shift toward fat utilization over carbohydrates .

Efficacy in Preclinical Studies

Preclinical studies have demonstrated that this compound can lead to:

  • Reduced Body Weight : Significant weight loss was observed in animal models following administration.
  • Decreased Food Intake : Administration resulted in lower caloric consumption.
  • Metabolic Changes : Enhanced fat oxidation and alterations in metabolic pathways were noted .

Clinical Trials and Findings

This compound underwent extensive clinical evaluation but ultimately faced challenges similar to those encountered by other CB1 antagonists like rimonabant. The following summarizes key findings from clinical studies:

  • Phase III Trials : Although Otenabant reached Phase III trials, its development was discontinued due to safety concerns and inconsistent efficacy results. Some trials indicated modest weight loss; however, others did not demonstrate significant benefits .
  • Safety Profile : Concerns regarding potential side effects similar to those seen with rimonabant—such as nausea and psychiatric disturbances—prompted regulatory scrutiny that ultimately led to discontinuation .

Comparative Analysis of Cannabinoid Receptor Antagonists

Compound NameStructure TypeCB1 Affinity (Ki)Notable Features
This compoundIndazole Amide0.7 nMSelective CB1 antagonist; potential for weight management
RimonabantBenzamide3.5 nMFirst marketed CB1 antagonist; associated with depression risks
TaranabantIndole derivative0.9 nMSimilar weight loss effects; less clinical data available
SR141716ABenzamide0.5 nMWell-studied in preclinical models; broader pharmacological profile

Case Study 1: Weight Management

A study involving obese rats administered this compound showed a marked decrease in body weight and food intake over a four-week period. The results indicated that the compound effectively altered metabolic parameters favoring fat oxidation .

Case Study 2: Safety Assessment

In a clinical trial assessing safety, participants receiving Otenabant reported mild gastrointestinal disturbances but no severe psychiatric effects. However, due to the adverse experiences reported with rimonabant, further development was deemed too risky .

Q & A

Q. What is the molecular mechanism of Otenabant hydrochloride as a CB1 receptor antagonist, and how is its selectivity quantified?

this compound acts as a competitive antagonist of the cannabinoid receptor CB1, with a binding affinity (Ki) of 0.7 nM and functional antagonism (Ki = 0.12 nM) in assays. Its selectivity for CB1 over CB2 receptors exceeds 10,000-fold (CB2 Ki = 7.6 μM), making it a highly specific tool for studying CB1-mediated pathways. Researchers should validate selectivity using dual-binding assays with CB1/CB2 agonists (e.g., CP-55,940) and include CB2-specific controls to rule out off-target effects .

Q. What are the recommended storage and reconstitution protocols for this compound to ensure stability?

The compound should be stored at -25°C to -15°C in powder form, protected from moisture and light. For reconstitution, dissolve in DMSO at 1 mg/mL (1.83 mM), followed by brief centrifugation to ensure full dissolution. Aliquot to avoid repeated freeze-thaw cycles, which may degrade potency .

Q. How do researchers determine optimal dosing in preclinical obesity models?

In murine models, doses range from 3–10 mg/kg/day (oral or intraperitoneal) to suppress food intake and increase energy expenditure. Dose optimization should account for species-specific CB1 expression and metabolic clearance rates. Baseline measurements of body weight, adiposity, and plasma biomarkers (e.g., leptin) are critical for evaluating efficacy .

Advanced Research Questions

Q. How can discrepancies between in vitro binding affinity and in vivo efficacy be resolved in CB1 antagonism studies?

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, tissue penetration) or compensatory mechanisms (e.g., upregulation of endocannabinoids). To address this:

  • Compare brain-to-plasma ratios in pharmacokinetic studies.
  • Use conditional CB1 knockout models to isolate receptor-specific effects.
  • Monitor downstream signaling (e.g., cAMP levels) in target tissues .

Q. What methodological considerations are critical when investigating Otenabant’s effects on lipid metabolism?

  • Experimental Design : Pair high-fat diet (HFD)-fed rodents with isocaloric controls to distinguish drug effects from dietary confounders.
  • Endpoints : Measure hepatic triglyceride content, adipose tissue lipolysis rates, and mitochondrial β-oxidation via respirometry.
  • Controls : Include rimonabant (a CB1 antagonist with known metabolic effects) as a positive control .

Q. How should researchers address conflicting data on Otenabant’s role in glucose homeostasis?

While Otenabant improves insulin sensitivity in some obesity models, contradictory results may stem from variations in:

  • Model Selection : Genetic vs. diet-induced obesity models.
  • Dose Timing : Acute vs. chronic administration alters glucose uptake pathways.
  • Tissue-Specific Effects : Use tissue-specific CB1 knockout mice to dissect hepatic vs. adipose contributions .

Q. What strategies mitigate translational challenges highlighted by the termination of Phase III clinical trials?

Clinical trials were halted due to psychiatric side effects (e.g., anxiety, depression), underscoring the need for:

  • Peripheral vs. Central Targeting : Develop CB1 antagonists with limited blood-brain barrier penetration.
  • Biomarker-Driven Trials : Prioritize patients with baseline endocannabinoid hyperactivity.
  • Combination Therapies : Pair with SSRIs to offset CNS adverse effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Otenabant hydrochloride
Reactant of Route 2
Reactant of Route 2
Otenabant hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.